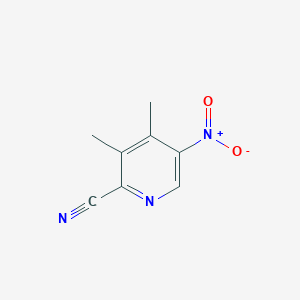
1-Bromo-5-(chloromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8BrCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents
Métodos De Preparación
The synthesis of 1-Bromo-5-(chloromethyl)naphthalene typically involves the bromination and chloromethylation of naphthalene. One common method includes the following steps:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the desired position.
Chloromethylation: The brominated naphthalene is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-5-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Aplicaciones Científicas De Investigación
1-Bromo-5-(chloromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-(chloromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine substituents make the compound susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
1-Bromo-5-(chloromethyl)naphthalene can be compared with other halogenated naphthalene derivatives:
1-Bromonaphthalene: Lacks the chloromethyl group and is used primarily in organic synthesis and as a solvent.
1-Chloronaphthalene: Contains only a chlorine substituent and is used in similar applications but with different reactivity profiles.
1-Bromo-2-chloronaphthalene: Contains both bromine and chlorine substituents but at different positions, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.
Propiedades
Número CAS |
20366-58-9 |
|---|---|
Fórmula molecular |
C11H8BrCl |
Peso molecular |
255.54 g/mol |
Nombre IUPAC |
1-bromo-5-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8BrCl/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7H2 |
Clave InChI |
ZSYMEZZOQYHIHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13997600.png)
![4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B13997601.png)
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
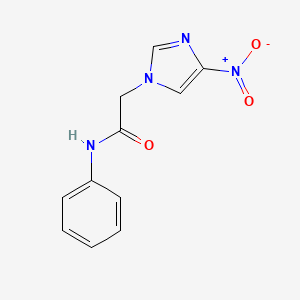

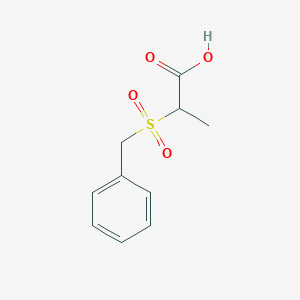
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
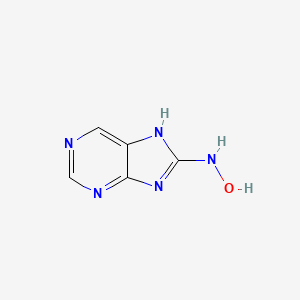
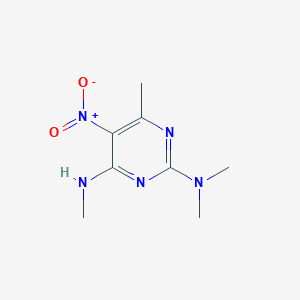

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
